molecular formula C27H32N2O4 B4789451 (2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B4789451
M. Wt: 448.6 g/mol
InChI Key: VIXRYCONVCDEJH-ZHZULCJRSA-N
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Description

(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl derivative, followed by the introduction of the cyano group and the tetrahydrofuran-2-ylmethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-27(2,3)22-8-10-23(11-9-22)33-18-21-15-19(7-12-25(21)31-4)14-20(16-28)26(30)29-17-24-6-5-13-32-24/h7-12,14-15,24H,5-6,13,17-18H2,1-4H3,(H,29,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRYCONVCDEJH-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=C(C#N)C(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C(/C#N)\C(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

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